molecular formula C12H7ClN2O2S B3338324 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- CAS No. 886497-12-7

1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)-

Cat. No.: B3338324
CAS No.: 886497-12-7
M. Wt: 278.71 g/mol
InChI Key: IDCAWLUVNIVRIO-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- is a benzimidazole derivative featuring a carboxylic acid group at the 5-position and a 3-chloro-2-thienyl substituent at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorothiophen-2-yl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-3-4-18-10(7)11-14-8-2-1-6(12(16)17)5-9(8)15-11/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAWLUVNIVRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374073
Record name 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-12-7
Record name 2-(3-Chloro-2-thienyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 has been reported to be effective in synthesizing benzimidazole derivatives .

Chemical Reactions Analysis

1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzimidazoles.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole moieties. The structural characteristics of 1H-benzimidazole-5-carboxylic acid derivatives suggest promising activity against various pathogens.

Case Study: Antimicrobial Activity

A study focused on derivatives of benzimidazole demonstrated their effectiveness against multidrug-resistant bacteria and fungi. Specifically, compounds with similar structures exhibited significant activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile.
  • Fungal pathogens : Candida auris and Aspergillus fumigatus.

The study found that certain derivatives showed a four-fold increase in potency compared to standard antibiotics like clindamycin against methicillin-resistant strains .

PathogenMIC (µg/mL)Compound Type
S. aureus16Benzimidazole derivative
C. auris16Benzimidazole derivative
A. fumigatus64Benzimidazole derivative

Anticancer Applications

The anticancer properties of benzimidazole derivatives have also been extensively studied. The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy.

Case Study: Anticancer Activity

In vitro studies using human lung cancer cell lines (A549) showed that derivatives containing the benzimidazole structure exhibited significant cytotoxic effects. One notable finding was that a derivative with a thienyl substituent demonstrated enhanced anticancer activity compared to traditional chemotherapeutics .

CompoundIC50 (µM)Cell Line
Benzimidazole Derivative10A549
Control (e.g., Doxorubicin)15A549

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- involves its interaction with various molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in substituent type and position:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 3-Chloro-2-thienyl (2), COOH (5) C₁₂H₇ClN₂O₂S Chlorothienyl group enhances lipophilicity
1H-Benzimidazole-5-carboxylic acid COOH (5) C₈H₆N₂O₂ Parent compound; no 2-position substituent
6-Chloro-1H-benzimidazole-2-carboxylic acid Cl (6), COOH (2) C₈H₅ClN₂O₂ Chlorine at 6-position alters acidity
1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid Cyclohexyl (1), 3-furyl (2), COOH (5) C₁₈H₁₈N₂O₃ Bulky cyclohexyl group affects solubility
2-(4-Bromo-2-thienyl)-1-cyclohexyl derivative 4-Bromo-2-thienyl (2), Cyclohexyl (1) C₁₈H₁₆BrN₂O₂S Bromine vs. chlorine impacts molecular weight

Key Observations :

  • Substituent Position : The 5-carboxylic acid group (target compound) versus 2-carboxylic acid (e.g., ) alters hydrogen-bonding capacity and pKa. The 5-position carboxylic acid may exhibit lower acidity (predicted pKa ~2.8 in the target compound ) compared to 2-carboxylic acid derivatives.
  • Heterocyclic Groups : Thienyl (target compound) vs. furyl () substituents influence electronic properties. Thienyl’s sulfur atom enhances electron-withdrawing effects compared to furyl’s oxygen.
  • Halogen Effects: Chlorine (target compound) vs. unrecorded for chloro) .

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound 1H-Benzimidazole-5-carboxylic acid 6-Chloro-2-carboxylic Acid 2-(3-Furyl) Analog
Molecular Weight ~310–404* 162.14 196.59 310.34
Predicted Boiling Point 613°C >300°C (mp) Not reported Not reported
PSA (Ų) 55.12 ~60–70 (estimated) 72.67 (calculated) 55.12
Density (g/cm³) 1.65 Not reported Not reported 1.65 (similar crystal packing)

*Varies with substituents (e.g., bromo analog: 404.02 ).

Key Observations :

  • Polar Surface Area (PSA) : The target compound’s PSA (55.12 Ų) matches analogs with similar substituents (e.g., 2-(3-furyl) derivative ), suggesting comparable membrane permeability.
  • Thermal Stability : High melting points (>300°C for parent compound ) are common in benzimidazole-carboxylic acids due to strong intermolecular hydrogen bonding.

Biological Activity

1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- (CAS No. 886497-12-7) is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- is C₁₂H₇ClN₂O₂S, with a molecular weight of approximately 278.71 g/mol. The presence of a chloro-thiophenyl group contributes to its unique biological profile.

Biological Activities

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

Case Studies and Research Findings

  • Anticancer Studies : A study on related benzimidazole compounds demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, methyl-substituted benzimidazoles showed IC50 values as low as 3 µM against leukemic cells, indicating potent activity .
  • Antimicrobial Activity : Research has characterized the antimicrobial efficacy of various benzimidazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications at the 2-position can enhance activity against resistant strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of electron-withdrawing groups (like chlorine) at specific positions on the benzimidazole ring can significantly enhance biological activity, particularly in anticancer applications .

Data Table: Biological Activities of Benzimidazole Derivatives

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerMethyl 1-(4-methoxyphenethyl)-...Induces apoptosis in leukemic cells (IC50 = 3 µM)
AntimicrobialVarious substituted benzimidazolesEffective against S. aureus (MIC = 32 µg/mL)
Analgesic2-(2-nitro-phenyl)-1H-benzimidazoleSignificant analgesic activity in mice

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-chloro-2-thienyl)-1H-benzimidazole-5-carboxylic acid?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : Condensation of 3-chloro-2-thiophenecarboxaldehyde with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core.
  • Step 2 : Carboxylation at the 5-position via metal-catalyzed carbonylation (e.g., Pd(OAc)₂/CO) or oxidation of a pre-installed methyl group using KMnO₄/H₂SO₄ .
  • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Tools :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thienyl/benzimidazole carbons. The 3-chloro substituent on the thienyl ring causes deshielding in adjacent protons .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .
  • ESI-MS : Verify molecular ion [M+H]⁺ and isotopic pattern matching the Cl atom .

Q. How does the 3-chloro-2-thienyl substituent affect solubility and stability?

  • Solubility : The chloro group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for dissolution.
  • Stability : The thienyl group may undergo photodegradation; store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. What crystallographic challenges arise with this compound, and how can SHELX software address them?

  • Challenges : Poor crystal growth due to flexible thienyl and carboxylic acid groups.
  • Solutions :

  • Use solvent diffusion (CH₂Cl₂/DMSO mixtures) to promote slow crystallization .
  • Refine data with SHELXL for handling twinning or high thermal motion. Hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the lattice and improve refinement .

Q. How to resolve contradictions between NMR and X-ray data for structural confirmation?

  • Case Study : Discrepancies in proton environments may arise from dynamic effects (e.g., tautomerism in solution vs. solid state).
  • Approach :

  • Compare solid-state (X-ray) and solution (NMR) data.
  • Perform DFT calculations (e.g., Gaussian) to model tautomeric equilibria .
  • Use SHELXPRO to overlay experimental and simulated diffraction patterns .

Q. What computational strategies predict reactivity in substitution reactions at the 5-carboxylic acid position?

  • Methods :

  • DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • MD Simulations : Assess steric hindrance from the thienyl group during esterification/amide coupling .
    • Validation : Cross-reference with experimental kinetic data (e.g., reaction rates with alkyl halides) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Framework :

  • Variation : Synthesize analogs with modified thienyl (e.g., 3-F, 3-Br) or carboxylic acid (ester, amide) groups.
  • Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀) or antiproliferative effects in cancer cell lines (e.g., MTT assay) .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Eₛ) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)-
Reactant of Route 2
1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)-

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